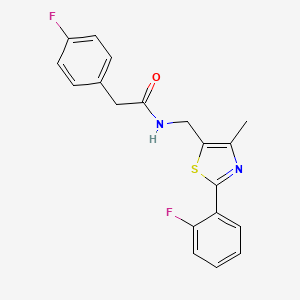

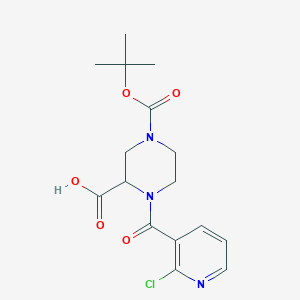

2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-fluorophenyl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic molecule that likely exhibits a range of interactions due to the presence of multiple aromatic rings and potential for hydrogen bonding. While the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and fluorinated aromatic rings have been synthesized and analyzed, providing insights into the potential behavior and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting from simple aromatic amines or halogenated compounds. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involved a reduction followed by a nucleophilic reaction and acetylation . Similarly, the synthesis of 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide was achieved through a series of steps starting from p-tolylmethylamine . These examples suggest that the target compound could also be synthesized through a sequence of carefully planned reactions, possibly involving halogenated precursors and acetylation steps.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the study of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which revealed specific dihedral angles and hydrogen bonding patterns . The presence of fluorine atoms on the aromatic rings could influence the molecular conformation due to their electronegativity and potential for halogen bonding.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds . The fluorinated acetamide compound may also undergo reactions with other organometallic reagents, potentially leading to the formation of novel heterocycles or other functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by the presence of substituents on the aromatic rings and the acetamide moiety. For instance, the cytotoxicity and redox profile of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide were evaluated using in vitro assays . The compound's stability and chemical reactivity were assessed using DFT calculations, which determined the HOMO-LUMO energy differences and the molecular electrostatic potential (MEP) . These techniques could be applied to the compound of interest to predict its reactivity, stability, and potential biological activity.

科学的研究の応用

Anticancer Activity

A study by Evren et al. (2019) synthesized and evaluated the anticancer activities of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to the one . These derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) reported the synthesis and biological activities of triazole-oxadiazole compounds, showcasing potent antifungal and apoptotic effects against Candida species. This study provides insights into the potential use of structurally related compounds for antifungal applications (Çavușoğlu et al., 2018).

Antibacterial Evaluation

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized and showed promising antibacterial activities against various bacterial strains, as described by Lu et al. (2020). These compounds' efficacies against pathogens suggest their applicability in developing new antibacterial agents (Lu et al., 2020).

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)21)11-22-18(24)10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNBOEAZBGAGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529157.png)

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)